molecular formula C10H12O4 B13962305 2-Methoxyphenyl lactate CAS No. 59643-85-5

2-Methoxyphenyl lactate

Cat. No.: B13962305
CAS No.: 59643-85-5
M. Wt: 196.20 g/mol
InChI Key: FUSJIKIVYFVQHX-UHFFFAOYSA-N
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Description

2-Methoxyphenyl lactate is an organic compound that belongs to the class of phenyl lactates It is characterized by the presence of a methoxy group attached to the phenyl ring and a lactate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl lactate can be synthesized through several methods. One common approach involves the esterification of 2-methoxyphenol with lactic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenyl lactate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The lactate moiety can be reduced to produce alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl lactates.

Scientific Research Applications

2-Methoxyphenyl lactate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its antioxidant properties.

    Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism by which 2-methoxyphenyl lactate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

2-Methoxyphenyl lactate can be compared with other similar compounds, such as:

    2-Methoxyphenol: Lacks the lactate moiety but shares the methoxyphenyl structure.

    Phenyl lactate: Lacks the methoxy group but contains the lactate moiety.

    Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional group.

Uniqueness: The presence of both the methoxy group and the lactate moiety in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

59643-85-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(2-methoxyphenyl) 2-hydroxypropanoate

InChI

InChI=1S/C10H12O4/c1-7(11)10(12)14-9-6-4-3-5-8(9)13-2/h3-7,11H,1-2H3

InChI Key

FUSJIKIVYFVQHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1OC)O

Origin of Product

United States

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